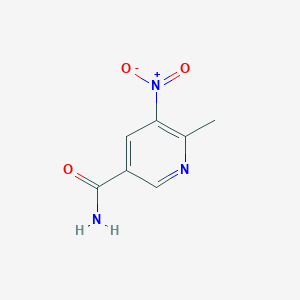
6-Methyl-5-nitropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-nitropyridine-3-carboxamide is an organic compound with the molecular formula C7H7N3O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-nitropyridine-3-carboxamide typically involves the nitration of 6-methylpyridine-3-carboxamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using large-scale reactors with precise temperature and pressure control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or water, mild heating.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.
Major Products Formed
Reduction: 6-Methyl-5-aminopyridine-3-carboxamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: 6-Carboxy-5-nitropyridine-3-carboxamide.
Applications De Recherche Scientifique
6-Methyl-5-nitropyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-nitropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-5-aminopyridine-3-carboxamide: Similar structure but with an amino group instead of a nitro group.
6-Carboxy-5-nitropyridine-3-carboxamide: Similar structure but with a carboxylic acid group instead of a methyl group.
5-Nitropyridine-3-carboxamide: Lacks the methyl group at the 6-position.
Uniqueness
6-Methyl-5-nitropyridine-3-carboxamide is unique due to the presence of both a nitro group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
Numéro CAS |
60524-54-1 |
|---|---|
Formule moléculaire |
C7H7N3O3 |
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
6-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C7H7N3O3/c1-4-6(10(12)13)2-5(3-9-4)7(8)11/h2-3H,1H3,(H2,8,11) |
Clé InChI |
IXPQBWGPTUVEIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)C(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















